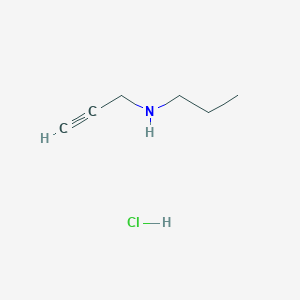
(Prop-2-yn-1-yl)(propyl)amine hydrochloride
Vue d'ensemble
Description
“(Prop-2-yn-1-yl)(propyl)amine hydrochloride” is a chemical compound with the formula C6H12ClN . It is used for research purposes and is not intended for human or veterinary use .
Synthesis Analysis
The synthesis of propargylamines, which includes “this compound”, can be achieved by reactions of amines with propargyl halides . Other methods include the N-alkylation of methyl indole-5-carboxylate with propargyl bromide in toluene/50% sodium hydroxide under phase-transfer catalysis .Molecular Structure Analysis
The molecular structure of “this compound” consists of a propargyl group (HC≡C-), a propyl group (CH2CH2CH3), and an amine group (NH2), along with a hydrochloride ion (Cl-) .Chemical Reactions Analysis
Propargylamines, including “this compound”, can undergo various chemical reactions. For instance, they can participate in 1,3-dipolar cycloaddition reactions to form chiral, fluorescent macrocycles . They can also undergo acylation with benzoyl chloride to form amides .Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature . It has a molecular weight of 133.62 g/mol .Applications De Recherche Scientifique
Facile Functionalization of Polyesters
A study by Zhang et al. (2012) explored the synthesis of polyesters bearing pendant amine groups through ring-opening polymerization, followed by thiol-yne "click" photochemistry. These biodegradable polymers exhibited excellent cell penetration and gene delivery properties, with low toxicities, demonstrating potential applications in biomedical engineering and drug delivery systems Zhang et al., 2012.
Antifungal Activity of Alkynylthio Compounds
Research by Papakonstantinou‐Garoufalia et al. (1992) involved the synthesis of 4-(p-alkoxyphenylthio)but-2-yn-yl-amine hydrochlorides and their testing for antifungal activity. The compounds showed effectiveness in inhibiting the growth of four types of fungi, highlighting their potential in developing new antifungal agents Papakonstantinou‐Garoufalia et al., 1992.
Amide Formation Mechanism in Aqueous Media
A study by Nakajima and Ikada (1995) investigated the mechanism of amide formation using carbodiimide in aqueous media, focusing on the reaction between carboxylic acid and amine. Their findings contribute to a better understanding of bioconjugation processes, which is crucial for the development of biomaterials and pharmaceuticals Nakajima & Ikada, 1995.
Hydroamination of Tetrahydroindoles
Sobenina et al. (2010) reported on the hydroamination of tetrahydroindoles, leading to amino derivatives of indole under mild conditions. This research opens new pathways for synthesizing indole-based compounds, which are significant in medicinal chemistry and material science Sobenina et al., 2010.
Stevens Rearrangement for New Unsaturated Amines
Manukyan et al. (2018) explored the Stevens rearrangement of quaternary salts to form new unsaturated tertiary amines. This research provides valuable insights into the synthesis of novel organic compounds with potential applications in chemical synthesis and pharmaceutical development Manukyan et al., 2018.
Mécanisme D'action
Target of Action
The primary targets of (Prop-2-yn-1-yl)(propyl)amine hydrochloride are monoamine oxidase (MAO) enzymes, particularly MAO-B . MAO-B is responsible for the degradation of dopamine in the brain and is associated with neurodegenerative diseases like Alzheimer’s disease .
Mode of Action
This compound acts as an irreversible selective MAO-B inhibitor . It binds to the active site of the enzyme and inhibits its activity, leading to an increase in the levels of dopamine in the brain .
Biochemical Pathways
The inhibition of MAO-B by this compound leads to an increase in the levels of dopamine in the brain . This can result in reduced symptoms of neurodegenerative diseases like Parkinson’s and Alzheimer’s . Additionally, the compound has been found to have antiapoptotic functions , which could contribute to its neuroprotective effects.
Result of Action
The inhibition of MAO-B by this compound results in increased levels of dopamine in the brain . This can lead to improvements in motor function and cognitive symptoms in patients with neurodegenerative diseases . Additionally, the compound’s antiapoptotic effects may contribute to neuroprotection and potentially slow the progression of these diseases .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-prop-2-ynylpropan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N.ClH/c1-3-5-7-6-4-2;/h1,7H,4-6H2,2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIFGZMPPRLSZFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC#C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53227-34-2 | |
| Record name | 2-Propyn-1-amine, N-propyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53227-34-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



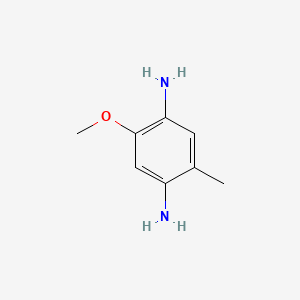
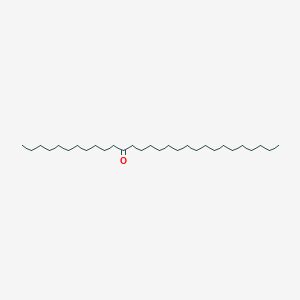
![Methyl 2-methyl-3-[(1-phenylethyl)amino]propanoate](/img/structure/B3270611.png)

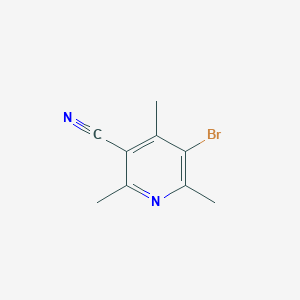

![N-[(1-oxidopyridin-1-ium-2-yl)methyl]acetamide](/img/structure/B3270640.png)

![3-(Phenylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B3270648.png)
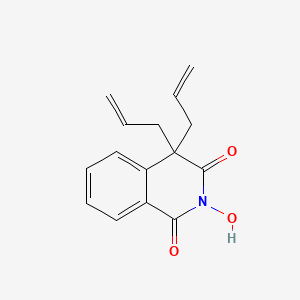
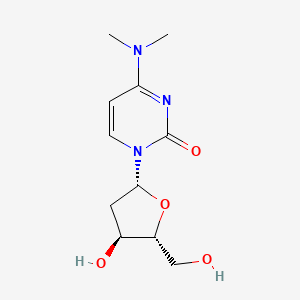
![3-[(2-Nitrophenyl)sulfanyl]propanoic acid](/img/structure/B3270670.png)

